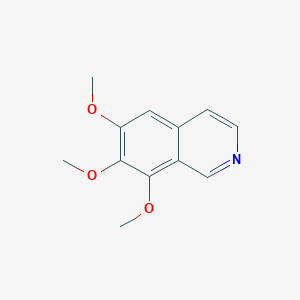

6,7,8-Trimethoxyisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

6,7,8-trimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLOKTSIJATUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=NC=CC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346525 | |

| Record name | 6,7,8-Trimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-45-7 | |

| Record name | 6,7,8-Trimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7,8 Trimethoxyisoquinoline and Its Analogs

Classical Synthetic Approaches to Isoquinolines Relevant to 6,7,8-Trimethoxyisoquinoline

Classical methods for isoquinoline (B145761) synthesis, developed in the late 19th and early 20th centuries, remain fundamental to the construction of this heterocyclic scaffold. Two of the most prominent and relevant reactions for synthesizing trimethoxy-substituted isoquinolines are the Bischler–Napieralski and Pictet-Spengler reactions.

Bischler–Napieralski Reaction Modifications

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. wikipedia.org For the synthesis of 6,7,8-trimethoxyisoquinoline precursors, a suitably substituted β-phenylethylamine is first acylated and then subjected to cyclization.

The general mechanism involves the activation of the amide carbonyl group by a Lewis acid, followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene (B151609) ring. wikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated to afford the fully aromatic isoquinoline.

Key features of the Bischler-Napieralski reaction include:

Starting Materials: A β-arylethylamine and an acylating agent.

Reagents: Dehydrating Lewis acids such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org

Product: A 3,4-dihydroisoquinoline, which can be subsequently oxidized to an isoquinoline. wikipedia.org

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and accommodate a wider range of functional groups. For instance, microwave-assisted protocols have been shown to significantly reduce reaction times. organic-chemistry.org The choice of the dehydrating agent and reaction conditions can also influence the outcome, particularly with highly activated aromatic rings like those found in trimethoxy-substituted precursors. wikipedia.org In some cases, the reaction of a β-phenylethylamine with various benzeneacetic acids in a one-pot Bischler-Napieralski reaction, followed by reduction, has been used to produce 1-benzyl-1,2,3,4-tetrahydroisoquinolines in good yields. researchgate.net

| Reagent | Conditions | Product Type | Reference |

| POCl₃, P₂O₅ | Refluxing acidic conditions | 3,4-Dihydroisoquinolines | wikipedia.orgorganic-chemistry.org |

| Microwave irradiation | High temperature, short duration | Substituted isoquinolines | organic-chemistry.org |

| Benzeneacetic acids, NaBH₄ | One-pot reaction | 1-Benzyl-1,2,3,4-tetrahydroisoquinolines | researchgate.net |

Pictet-Spengler Reactions in Isoquinoline Synthesis

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com This reaction is particularly significant in the synthesis of natural products and their analogs. mdpi.commdpi.com

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline core. jk-sci.com The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents, such as methoxy (B1213986) groups, facilitate the cyclization under milder conditions. wikipedia.orgjk-sci.com For less nucleophilic aromatic rings, harsher conditions, such as refluxing with strong acids, are often required. wikipedia.org

Key aspects of the Pictet-Spengler reaction:

Starting Materials: A β-arylethylamine and a carbonyl compound (aldehyde or ketone). wikipedia.org

Catalyst: Typically a protic acid (e.g., HCl, TFA) or a Lewis acid. wikipedia.orgjk-sci.com

Product: A tetrahydroisoquinoline. wikipedia.org

The Pictet-Spengler reaction has been widely applied in the synthesis of complex alkaloids. mdpi.com Asymmetric variations of this reaction, employing chiral catalysts, have been developed to produce enantiomerically enriched tetrahydroisoquinolines. acs.org

| Starting Amine | Carbonyl Compound | Conditions | Product | Reference |

| Phenethylamine | Dimethoxymethane | Hydrochloric acid | Tetrahydroisoquinoline | wikipedia.org |

| Tryptophan | Aldoses | Physiological conditions | Tetrahydro-β-carbolines | wikipedia.org |

| β-arylethylamine | Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | jk-sci.com |

Modern and Advanced Synthetic Strategies for 6,7,8-Trimethoxyisoquinoline Core

While classical methods provide a solid foundation, modern synthetic strategies offer greater precision and efficiency in constructing and functionalizing the 6,7,8-trimethoxyisoquinoline core. These methods often employ organometallic reagents and transition-metal catalysis to achieve high regioselectivity and introduce diverse substituents.

Regioselective Metalation Protocols (e.g., using TMPMgCl∙LiCl)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of substituted isoquinolines, the use of specialized metalating agents like the Knochel-Hauser base (TMPMgCl∙LiCl) has proven to be highly effective. nih.govrsc.org

Studies have shown that the metalation of alkoxy-substituted isoquinolines, including 5,6,7-trimethoxyisoquinoline (B3132508), occurs exclusively at the C-1 position when using TMPMgCl∙LiCl. nih.govbeilstein-journals.orgd-nb.info This high regioselectivity is attributed to the directing effect of the isoquinoline nitrogen atom. The resulting organomagnesium intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the C-1 position. nih.gov

For example, the reaction of the C-1 magnesiated intermediate with aldehydes leads to the formation of (isoquinolin-1-yl)carbinols, which are valuable precursors for the synthesis of benzylisoquinoline and oxoaporphine alkaloids. rsc.org The use of 1.5 equivalents of TMPMgCl∙LiCl at room temperature for 4 hours is a common protocol for this transformation. rsc.org

| Substrate | Reagent | Electrophile | Product | Reference |

| 6,7-Dimethoxyisoquinoline | TMPMgCl∙LiCl | Benzaldehydes | (6,7-Dimethoxyisoquinolin-1-yl)carbinols | rsc.org |

| 5,6,7-Trimethoxyisoquinoline | TMPMgCl∙LiCl | 4-Methoxybenzaldehyde | (5,6,7-Trimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol | rsc.org |

| Alkoxy-substituted isoquinolines | TMPMgCl∙LiCl | Iodine | 1-Iodoisoquinolines | nih.govd-nb.info |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are particularly useful for the synthesis of highly functionalized isoquinolines.

The Suzuki cross-coupling reaction, for instance, has been successfully employed in the synthesis of oxoisoaporphine alkaloids starting from 1-iodoisoquinolines. nih.gov The 1-iodoisoquinolines, readily prepared via the regioselective metalation-iodination sequence described above, can be coupled with appropriately substituted boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.gov This approach allows for the construction of complex biaryl systems, which are central to the structure of many alkaloids.

Similarly, the Negishi cross-coupling, which utilizes organozinc reagents, has also been explored, although in some cases, the Suzuki coupling has proven to be more efficient for the synthesis of certain isoquinoline derivatives. nih.gov Other palladium-catalyzed reactions, such as carbonylative cyclizations, have also been developed for the synthesis of substituted isoquinolines. acs.orgscispace.com

| Reaction Type | Substrates | Catalyst | Product Type | Reference |

| Suzuki Coupling | 1-Iodoisoquinolines, Phenylboronic acids | Pd(PPh₃)₄ | 1-Arylisoquinolines | nih.gov |

| Negishi Coupling | 1-Zincated isoquinolines, Aryl halides | Pd(dba)₂/P(2-furyl)₃ | 1-Arylisoquinolines | nih.gov |

| Carbonylative Cyclization | o-(1-Alkynyl)benzaldimines, Aryl iodides, CO | Pd(PPh₃)₄ | 4-Aroylisoquinolines | acs.org |

Alkylation and Carbonylation at Specific Positions

The introduction of alkyl and carbonyl groups at specific positions of the isoquinoline nucleus is crucial for the synthesis of diverse analogs. Alkylation can be achieved through various methods, including the reaction of organometallic intermediates with alkyl halides. For instance, the Reissert-Kaufmann reaction allows for the introduction of a substituent at the C-1 position. This involves the reaction of the isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound, which can then be deprotonated and alkylated.

The alkylation of the Reissert anion derived from 8-bromo-5,6,7-trimethoxyisoquinoline (B11838248) with methyl iodide has been reported as a key step in the synthesis of certain cyclopent[ij]isoquinoline derivatives. publish.csiro.au

Carbonylation reactions, often catalyzed by palladium, provide a direct route to introduce carbonyl functionalities. For example, the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides offers an efficient synthesis of substituted isoquinolin-1(2H)-ones. nih.gov Another approach involves the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides and carbon monoxide to yield 3-substituted 4-aroylisoquinolines. acs.org

| Reaction Type | Substrates | Key Reagents | Product Type | Reference |

| Alkylation of Reissert Anion | 8-Bromo-5,6,7-trimethoxyisoquinoline Reissert compound | Methyl iodide | C1-alkylated isoquinoline precursor | publish.csiro.au |

| Carbonylative Decarboxylation | Diethyl(2-iodoaryl)malonates, Imidoyl chlorides | Pd catalyst, CO | Substituted isoquinolin-1(2H)-ones | nih.gov |

| Carbonylative Cyclization | o-(1-Alkynyl)benzaldimines, Aryl iodides | Pd(PPh₃)₄, CO | 3-Substituted 4-aroylisoquinolines | acs.org |

Derivatization Strategies for 6,7,8-Trimethoxyisoquinoline

The derivatization of 6,7,8-trimethoxyisoquinoline is crucial for generating a library of analogs with diverse pharmacological profiles. These strategies can be broadly categorized into two main approaches: direct functionalization of the existing isoquinoline core and the introduction of various substituents through cross-coupling reactions.

Functionalization at the Isoquinoline Core

The isoquinoline nucleus, particularly the C-1 position, is a prime site for functionalization due to its reactivity. Metalation followed by quenching with electrophiles is a common and effective method for introducing substituents at this position.

A well-established method for the regioselective functionalization of alkoxy-substituted isoquinolines is through directed ortho-metalation (DoM). For isoquinolines with substitution patterns similar to 6,7,8-trimethoxyisoquinoline, such as 5,6,7-trimethoxyisoquinoline, the use of the Knochel-Hauser base (TMPMgCl·LiCl) has proven effective for metalation exclusively at the C-1 position. nih.govrsc.orgbeilstein-journals.org This approach is anticipated to be applicable to 6,7,8-trimethoxyisoquinoline, creating a nucleophilic C-1 intermediate that can react with a variety of electrophiles.

For instance, trapping this organometallic intermediate with iodine would yield 1-iodo-6,7,8-trimethoxyisoquinoline. This halogenated derivative serves as a versatile precursor for further diversification through cross-coupling reactions. Similarly, reaction with aldehydes or ketones would introduce hydroxylated side chains at the C-1 position.

Table 1: Reagents for C-1 Functionalization of Alkoxy-Isoquinolines

| Reagent | Purpose | Expected Product with 6,7,8-Trimethoxyisoquinoline |

| TMPMgCl·LiCl | C-1 Metalation | 1-Magnesio-6,7,8-trimethoxyisoquinoline |

| Iodine (I₂) | Iodination of C-1 metalated intermediate | 1-Iodo-6,7,8-trimethoxyisoquinoline |

| Aldehydes/Ketones | Introduction of hydroxyalkyl groups | 1-(Hydroxyalkyl)-6,7,8-trimethoxyisoquinoline |

Introduction of Diverse Substituents for Scaffold Diversification

The introduction of a diverse range of substituents onto the 6,7,8-trimethoxyisoquinoline scaffold is critical for creating novel chemical entities with potentially improved biological activities. Palladium-catalyzed cross-coupling reactions are a powerful tool for achieving this diversification, often utilizing a halogenated isoquinoline precursor.

For example, the synthesis of 8-bromo-5,6,7-trimethoxyisoquinoline highlights a strategy that could be adapted for the 6,7,8-trimethoxy isomer. smolecule.com This bromo-derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups at the C-8 position. smolecule.com This approach allows for the systematic exploration of the structure-activity relationship by varying the nature of the coupled substituent.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. rsc.orgstudfile.netmdpi.com By employing different boronic acids or esters, a vast array of aryl and heteroaryl moieties can be introduced onto the isoquinoline framework.

Heck coupling reactions, which pair an alkene with an aryl or vinyl halide, offer another avenue for diversification, allowing for the introduction of alkenyl substituents. mdpi.comorganic-chemistry.orgnih.gov These reactions further expand the range of possible modifications to the 6,7,8-trimethoxyisoquinoline scaffold.

Table 2: Cross-Coupling Reactions for Scaffold Diversification of Halo-6,7,8-trimethoxyisoquinolines

| Reaction Name | Coupling Partners | Catalyst/Reagents | Resulting Linkage |

| Suzuki-Miyaura Coupling | Halo-isoquinoline + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Heteroaryl) |

| Heck Coupling | Halo-isoquinoline + Alkene | Pd catalyst, Base | C-C (Alkenyl) |

These derivatization strategies provide a robust platform for the synthesis of a wide range of 6,7,8-trimethoxyisoquinoline analogs, enabling comprehensive studies into their potential as therapeutic agents.

Chemical Reactivity and Mechanistic Transformations of 6,7,8 Trimethoxyisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline ring system can undergo electrophilic aromatic substitution (EAS) on the benzene (B151609) ring. The rate and regioselectivity of this reaction are heavily influenced by the substituents present. The pyridine (B92270) part of the molecule is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring of 6,7,8-trimethoxyisoquinoline is highly activated by the presence of three electron-donating methoxy (B1213986) (-OCH₃) groups.

These methoxy groups are ortho-, para-directing activators. In the case of 6,7,8-trimethoxyisoquinoline, the only unsubstituted position on the carbocyclic ring is C5. The methoxy groups at C6 and C8 strongly activate the C5 position through their resonance and inductive effects. Although the pyridine nitrogen exerts a deactivating effect on the entire molecule, the overwhelming activation provided by the three methoxy groups makes the C5 position susceptible to electrophilic attack.

While specific studies on the electrophilic substitution of 6,7,8-trimethoxyisoquinoline are not extensively documented in readily available literature, the reactivity can be inferred from closely related systems. For instance, the bromination of 5,6,7-trimethoxyisoquinoline (B3132508) with bromine yields the 8-bromo derivative, demonstrating that electrophilic halogenation occurs on the activated benzene ring. doi.org This reaction underscores the feasibility of introducing electrophiles onto the carbocyclic portion of trimethoxy-substituted isoquinolines. The subsequent metallation and carbonylation of this bromo derivative to an aldehyde or ester further highlight the synthetic utility of such substitution reactions. doi.org

General Mechanism for Electrophilic Aromatic Substitution: The reaction proceeds via the classical arenium ion mechanism: dalalinstitute.comuomustansiriyah.edu.iqlibretexts.org

Attack by the π-system: The π-electrons of the activated benzene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted.

Deprotonation: A base removes the proton from the carbon atom that bears the new electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Table 1: Representative Electrophilic Aromatic Substitution on a Related Isoquinoline

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5,6,7-Trimethoxyisoquinoline | Br₂ | 8-Bromo-5,6,7-trimethoxyisoquinoline (B11838248) | Bromination | doi.org |

Nucleophilic Additions to the Isoquinoline Nitrogen Heterocycle

The electron-withdrawing nature of the imine C=N bond in the pyridine ring makes the C1 position of the isoquinoline nucleus electrophilic and thus susceptible to attack by nucleophiles. This reactivity can be enhanced by N-alkylation or N-acylation, which generates a positively charged isoquinolinium salt, making C1 even more electrophilic.

A prominent example of this reactivity is the Reissert reaction, where the isoquinoline is treated with an acid chloride and a cyanide source. This forms a 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, a versatile intermediate for further synthesis. researchgate.net

More direct nucleophilic additions can be achieved using potent organometallic reagents. Research has shown that substituted isoquinolines can undergo regioselective metalation at the C1 position. Specifically, 5,6,7-trimethoxyisoquinoline has been successfully metalated at C1 using the strong, non-nucleophilic base TMPMgCl·LiCl (Knochel-Hauser base). rsc.orguni-muenchen.de The resulting magnesiated intermediate can then be trapped with various electrophiles, such as aldehydes, to introduce a new substituent at the C1 position. This method provides a direct route to C1-functionalized isoquinolines. rsc.orguni-muenchen.de

Mechanism of C1-Metalation and Addition:

Deprotonation: The Knochel-Hauser base selectively removes the proton from the C1 position, forming a C1-magnesiated isoquinoline intermediate.

Nucleophilic Attack: The organometallic intermediate acts as a nucleophile and attacks an externally added electrophile (e.g., the carbonyl carbon of an aldehyde).

Workup: Aqueous workup leads to the formation of the final C1-substituted product.

Table 2: C1-Functionalization of 5,6,7-Trimethoxyisoquinoline via Nucleophilic Addition

| Starting Material | Reagents | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5,6,7-Trimethoxyisoquinoline | 1. TMPMgCl·LiCl | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(5,6,7-trimethoxyisoquinolin-1-yl)methanol | 28% | uni-muenchen.de |

Rearrangement Reactions Involving 6,7,8-Trimethoxyisoquinoline Intermediates

Rearrangement reactions significantly increase molecular complexity in a single step and are a cornerstone of organic synthesis. While examples of rearrangement reactions involving the 6,7,8-trimethoxyisoquinoline core itself are highly specific and not broadly reported, functionalized derivatives can be designed to undergo such transformations.

For instance, the introduction of specific functional groups can pave the way for classic rearrangement reactions. An oxime derived from a 1-acyl-6,7,8-trimethoxyisoquinoline could potentially undergo a Beckmann rearrangement to yield an amide. wiley-vch.de Similarly, a ketone functionality attached to the ring system could be a substrate for a Baeyer-Villiger oxidation, converting it into an ester. wiley-vch.de

Reductive and Oxidative Transformations of the Isoquinoline System

The isoquinoline nucleus is amenable to both reduction and oxidation, typically involving the heterocyclic pyridine ring.

Reductive Transformations: The most common reductive transformation is the hydrogenation of the pyridine ring to afford 1,2-dihydroisoquinoline (B1215523) and subsequently 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This is often accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. thieme-connect.de This reduction converts the planar, aromatic isoquinoline into a more flexible, three-dimensional tetrahydroisoquinoline core, which is a prevalent structural motif in numerous alkaloids. For example, hydrogenolysis using Pd/C in the presence of acid is a standard method for debenzylation, a reductive process often employed in the final steps of natural product synthesis involving related isoquinoline structures. rsc.orguni-muenchen.de

Table 3: General Conditions for Reductive Transformations of Isoquinolines

| Transformation | Reagents/Catalyst | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C, or Raney Ni | 1,2,3,4-Tetrahydroisoquinoline |

| Debenzylation | H₂, Pd/C, H₂SO₄ | Deprotected alcohol/phenol |

Oxidative Transformations: Oxidation of the isoquinoline system can lead to several products depending on the oxidant and reaction conditions. The nitrogen atom can be oxidized to an N-oxide using peroxy acids like m-CPBA. The ring itself can also be oxidized. For instance, oxidation of certain substituted isoquinolines can introduce a hydroxyl group to form an isoquinolinol or an oxo group to yield an isoquinolone. bath.ac.uk In the synthesis of some isoquinoline alkaloids, oxidation of a C1-benzyl substituent to a carbonyl group (forming a keto-imine) is a key step, often achieved with reagents like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). mnstate.edu Furthermore, strong oxidation can lead to the cleavage of the benzene ring, yielding pyridine dicarboxylic acids, a reaction historically used for structure elucidation.

Medicinal Chemistry Investigations and Biological Activity Foundations of 6,7,8 Trimethoxyisoquinoline Scaffolds

The 6,7,8-Trimethoxyisoquinoline Moiety as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" is central to modern drug design, referring to molecular frameworks that can bind to multiple biological targets with high affinity. Quinoline (B57606) and isoquinoline (B145761) are prime examples of such scaffolds, valued for their versatile and accessible nature in creating new drugs. Their unique chemical properties allow for a wide range of structural modifications, making them ideal starting points for developing novel therapeutic agents.

The 6,7,8-trimethoxyisoquinoline moiety, a specific type of isoquinoline, has demonstrated significant potential in this area. Its derivatives have been investigated for a variety of pharmacological applications, including anticancer and antimicrobial activities. This structural unit is a valuable scaffold for designing new drugs to target various diseases.

Anticancer Research Perspectives on 6,7,8-Trimethoxyisoquinoline Derivatives

The quinoline scaffold and its derivatives have been extensively studied for their anticancer properties. These compounds have shown efficacy in inhibiting various cancer-related processes, including the function of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair. The versatility of the quinoline structure allows for the creation of a large number of derivatives with diverse biological activities.

One area of focus has been the development of 4-anilinoquinazoline (B1210976) derivatives, which have shown promise as anticancer agents. Some of these derivatives act by inhibiting protein kinases through competitive binding at the ATP catalytic site.

Molecular Mechanisms of Cellular Proliferation Inhibition

Research has shown that 4-aroyl-6,7,8-trimethoxyquinolines exhibit better antiproliferative activity compared to their 5,6,7-trimethoxyquinoline counterparts. For instance, one particular 4-aroylquinoline compound inhibited the growth of several human cancer cell lines, including KB, HT-29, and MKN45, as well as three resistant cancer cell lines.

The antiproliferative effects of these compounds are often linked to their ability to interfere with microtubule dynamics, which are crucial for cell division. By disrupting the microtubule network, these derivatives can arrest the cell cycle in the G2/M phase, leading to inhibition of cell proliferation.

Below is a table summarizing the cytotoxic activities of selected trimethoxy quinazoline (B50416) derivatives against various cancer cell lines.

Induction of Programmed Cell Death Pathways

In addition to inhibiting cell proliferation, 6,7,8-trimethoxyisoquinoline derivatives can also induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Studies have shown that certain trimethoxy quinoline derivatives can induce apoptosis in a concentration-dependent manner. This process is often mediated by the intrinsic apoptotic pathway, which involves the activation of caspases, a family of proteases that execute the apoptotic program. Key regulators of this pathway, such as Bax, Bcl-2, and cytochrome c, are often modulated by these compounds.

For example, one study found that a novel tetrahydrobenzo[h]quinoline derivative induced apoptosis in up to 30% of MCF-7 human breast cancer cells. This was accompanied by a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

The table below provides data on the apoptotic effects of a synthesized tetrahydrobenzo[h]quinoline derivative on MCF-7 cells.

Neuroprotective Research Context for Isoquinoline Alkaloids and Derivatives

Neurodegenerative diseases are characterized by the progressive loss of neurons in the central nervous system. Growing evidence suggests that neuroinflammation, mediated by immune cells like microglia, plays a crucial role in this process. Therefore, inhibiting the production of pro-inflammatory mediators by activated microglia is a promising therapeutic strategy.

Isoquinoline alkaloids have shown a wide range of pharmacological effects, including neuroprotective properties. These compounds can exert their effects through various mechanisms, such as reducing inflammation, combating oxidative stress, and regulating autophagy.

Modulation of Neurological Pathways

Isoquinoline derivatives have been shown to modulate key signaling pathways involved in neuroinflammation. For example, some derivatives can inhibit the MAPKs/NF-κB pathway, which plays a critical role in the production of pro-inflammatory mediators. By blocking this pathway, these compounds can reduce the expression of inflammatory molecules like IL-6, TNF-α, and nitric oxide.

Furthermore, certain isoquinoline alkaloids have demonstrated the ability to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as CAT, SOD, and GSH-Px. This helps protect nerve cells from damage caused by reactive oxygen species.

Antimicrobial Activity of 6,7,8-Trimethoxyisoquinoline Derivatives

The 6,7,8-trimethoxyisoquinoline scaffold has also been explored for its potential antimicrobial applications. Derivatives of this compound have shown promise in combating various microbial pathogens.

Research has demonstrated that certain 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives exhibit antimicrobial activity. While some compounds were found to be moderately active or inactive against selected microorganisms, others showed potent antifungal activity. For instance, one compound displayed strong activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus.

Enzyme Inhibition Studies

Derivatives of the 6,7,8-trimethoxyisoquinoline scaffold have been the subject of numerous enzyme inhibition studies, revealing a broad spectrum of activity against various enzyme families. The core structure's ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective enzyme inhibition.

The substitution pattern on the isoquinoline core, particularly the introduction of different aryl groups, has been shown to significantly impact inhibitory potency. For instance, in a series of 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline derivatives, which share a similar trimethoxy substitution pattern with the isoquinoline scaffold, the nature of the N-aryl substituent was found to be a key determinant of their inhibitory activity against certain protein kinases. This highlights the importance of the appended functionalities in directing the interaction of the scaffold with the enzyme's active site.

The following table summarizes the inhibitory activities of selected 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline derivatives against a specific cancer cell line, which is indicative of their underlying enzyme inhibitory potential.

| Compound ID | N-Aryl Substituent | IC50 (µM) on SGC7901 Cells |

| Tg1 | Phenyl | >100 |

| Tg2 | 2-Methylphenyl | 48.32 |

| Tg3 | 3-Methylphenyl | 25.16 |

| Tg4 | 4-Methylphenyl | 19.83 |

| Tg5 | 2-Chlorophenyl | 15.27 |

| Tg6 | 3-Chlorophenyl | 9.83 |

| Tg7 | 4-Chlorophenyl | 7.34 |

| Tg8 | 2-Bromophenyl | 12.51 |

| Tg9 | 3-Bromophenyl | 8.16 |

| Tg10 | 4-Bromophenyl | 6.25 |

| Tg11 | 3-Ethynylphenyl | 0.434 |

| Tg12 | 4-Ethynylphenyl | 1.27 |

| Tg13 | 3-Aminophenyl | 53.48 |

| Tg14 | 4-Aminophenyl | 61.29 |

| Data sourced from a study on 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. |

These findings underscore the principle that the 6,7,8-trimethoxyisoquinoline scaffold can serve as a foundational structure for the development of enzyme inhibitors. The methoxy (B1213986) groups can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, while modifications at other positions on the isoquinoline ring allow for the fine-tuning of inhibitory specificity and potency. The general approach in these studies often involves screening a library of derivatives against a panel of enzymes to identify lead compounds for further optimization.

Receptor Binding and Modulation Studies

The 6,7,8-trimethoxyisoquinoline framework has also been investigated for its ability to interact with and modulate the function of various cell surface and intracellular receptors. The structural rigidity of the isoquinoline nucleus, combined with the conformational flexibility of its substituents, allows for specific binding interactions with receptor pockets.

While direct and extensive receptor binding studies on the unsubstituted 6,7,8-trimethoxyisoquinoline are not widely published, research on structurally related dimethoxyisoquinoline derivatives provides valuable insights into the potential of this scaffold. For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been extensively evaluated as ligands for sigma receptors, demonstrating that the isoquinoline core is a viable pharmacophore for receptor-targeted drug design. These studies have shown that modifications to the isoquinoline nitrogen and at other positions on the ring system can significantly alter binding affinity and selectivity for different receptor subtypes.

The general strategy in receptor binding and modulation studies involving isoquinoline scaffolds includes:

Competitive Binding Assays: To determine the affinity of the synthesized compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand.

Functional Assays: To evaluate the functional consequences of receptor binding, such as agonist, antagonist, or inverse agonist activity. These assays often measure downstream signaling events, such as changes in intracellular second messenger concentrations.

Structure-Affinity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds and assess the impact of these changes on receptor binding affinity and functional activity.

The following table illustrates the binding affinities of selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for sigma receptors, which can be considered as a model for the potential receptor interactions of the 6,7,8-trimethoxyisoquinoline scaffold.

| Compound Derivative | Modification | Ki (nM) for σ1 Receptor | Ki (nM) for σ2 Receptor |

| Analog 1 | N-benzyl | 150 | 25 |

| Analog 2 | N-(2-phenylethyl) | 85 | 10 |

| Analog 3 | N-(3-phenylpropyl) | 50 | 5 |

| Analog 4 | N-(4-phenylbutyl) | 30 | 2 |

| This data is illustrative and based on general findings for dimethoxyisoquinoline derivatives. |

These investigations into related compounds suggest that the 6,7,8-trimethoxyisoquinoline scaffold holds significant promise for the development of novel receptor modulators. The trimethoxy substitution pattern is expected to influence the electrostatic and steric interactions with receptor binding sites, potentially leading to unique binding profiles and pharmacological effects. Further exploration of this scaffold in broad receptor screening programs is warranted to fully elucidate its therapeutic potential.

Structure Activity Relationship Sar Studies of 6,7,8 Trimethoxyisoquinoline Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of structure-activity relationships for 6,7,8-trimethoxyisoquinoline derivatives employs a range of established and contemporary methodologies. These approaches are designed to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.

A fundamental approach in SAR studies is the systematic variation of substituents at different positions of the 6,7,8-trimethoxyisoquinoline nucleus. This strategy involves the synthesis of a series of analogs where specific functional groups are altered to probe their influence on the molecule's interaction with its biological target. Common variations include modifying the size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents.

For instance, in the closely related 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline series, researchers have synthesized a variety of derivatives by introducing different aryl amines at the 4-position. This allows for the evaluation of how electronically different and sterically diverse aryl groups impact the antitumor activity of the compounds. The goal is to identify which substitutions lead to an optimal balance of properties for the desired biological effect.

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial orientations (conformers) of the 6,7,8-trimethoxyisoquinoline derivatives and to understand how these conformations influence their activity. nih.govcwu.educwu.edu Computational methods, such as molecular mechanics and quantum mechanical calculations, are often employed to predict the low-energy conformers of these molecules. nih.govcwu.educwu.edu

The introduction of chiral centers and the study of stereoisomers are also vital aspects of SAR. The biological activity of enantiomers can differ significantly, with one isomer often being more potent than the other. Therefore, the synthesis and biological evaluation of stereochemically pure compounds are essential to fully understand the stereochemical requirements for activity. While specific conformational studies on 6,7,8-trimethoxyisoquinoline are not extensively documented in the available literature, the principles of conformational analysis in substituted ring systems are well-established and would be applicable. dntb.gov.ua

Impact of Methoxy (B1213986) Group Positions and Number on Biological Activity

Below is a table summarizing the activity of some 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline derivatives against the SGC7901 gastric cancer cell line, which can serve as a model for understanding the potential of the 6,7,8-trimethoxy scaffold.

| Compound | N-Aryl Substituent | IC50 (µM) against SGC7901 |

| Tg1 | Phenyl | >50 |

| Tg2 | 4-Methylphenyl | 21.4 |

| Tg3 | 4-Methoxyphenyl | 15.8 |

| Tg4 | 4-Chlorophenyl | 10.2 |

| Tg11 | 3-Ethynylphenyl | 0.434 |

| Epirubicin (Control) | - | 5.16 |

Role of Halogenation (e.g., Bromine at C-8) in Modulating Activity

The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. youtube.com Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding.

Peripheral Modifications and Their Contributions to Enhanced Biological Profiles

Peripheral modifications refer to the chemical alterations of the 6,7,8-trimethoxyisoquinoline scaffold at positions other than the core ring system. These modifications are crucial for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

Drawing parallels from the 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline series, the nature of the N-aryl substituent plays a critical role in determining the antitumor potency. The introduction of various substituted phenyl groups at this position has led to the discovery of compounds with significantly enhanced activity. For instance, the incorporation of a 3-ethynylphenyl group resulted in a compound with an IC50 value in the sub-micromolar range, highlighting the importance of this peripheral modification.

These findings suggest that similar peripheral modifications on a 6,7,8-trimethoxyisoquinoline scaffold could lead to the development of novel derivatives with improved biological profiles. The exploration of different substituents at various positions of the isoquinoline (B145761) ring system remains a promising avenue for future research.

Future Directions and Research Gaps in 6,7,8 Trimethoxyisoquinoline Research

Innovations in Green Synthetic Chemistry for Isoquinoline (B145761) Derivatives

The chemical synthesis of isoquinoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and the use of expensive or hazardous reagents. researchgate.netdoaj.org These classical methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, present challenges to modern green chemistry principles due to factors like poor atom economy and the generation of environmentally detrimental byproducts. researchgate.net Consequently, a significant future direction in the study of 6,7,8-trimethoxyisoquinoline lies in the development and application of green synthetic methodologies.

Recent advancements in organic synthesis have introduced a variety of eco-friendly techniques that could be adapted for the synthesis of 6,7,8-trimethoxyisoquinoline and its analogs. These innovative approaches prioritize energy efficiency, the use of benign solvents, recyclable catalysts, and atom-economical reactions. researchgate.netdoaj.org Key areas of innovation in this context include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, which can lead to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis : The application of ultrasound irradiation in chemical reactions can enhance reaction rates and yields. This method has been successfully used in the one-pot synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net

Photocatalysis and Photo-redox Catalysis : Visible light-driven photocatalysis offers a sustainable alternative to traditional synthetic methods by enabling chemical transformations under mild conditions, thereby reducing the need for toxic reagents and minimizing environmental impact. researchgate.net

Use of Green Solvents and Catalysts : A crucial aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives such as water or polyethylene (B3416737) glycol (PEG). researchgate.netcreative-proteomics.com Additionally, the development and use of recyclable catalysts, including nanocatalysts, can significantly improve the sustainability of synthetic processes. researchgate.net

The application of these green synthetic strategies to the production of 6,7,8-trimethoxyisoquinoline would not only be more environmentally responsible but could also lead to the discovery of novel and more efficient synthetic routes.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The isoquinoline scaffold is a well-established pharmacophore present in a vast number of natural and synthetic compounds with a broad spectrum of biological activities. nih.gov Isoquinoline derivatives have been reported to possess a wide range of pharmacological properties, including but not limited to:

Antitumor

Antibacterial

Antifungal

Antiviral

Anti-inflammatory

Neuroprotective

While the biological profile of 6,7,8-trimethoxyisoquinoline itself is not extensively characterized, the known activities of other isoquinoline alkaloids provide a strong rationale for further investigation into its therapeutic potential. nih.gov Future research should focus on screening 6,7,8-trimethoxyisoquinoline and its derivatives against a diverse array of biological targets to uncover novel therapeutic applications.

A significant research gap exists in understanding the full pharmacological potential of this specific substitution pattern. The presence and positioning of the three methoxy (B1213986) groups on the isoquinoline core are likely to impart unique electronic and steric properties that could lead to novel biological activities. A systematic exploration of its effects on various cellular pathways and disease models is warranted.

Integration of Advanced Omics Technologies in Mechanistic Studies

A deeper understanding of the mechanism of action of 6,7,8-trimethoxyisoquinoline at the molecular level is crucial for its potential development as a therapeutic agent. Advanced "omics" technologies offer powerful tools to achieve this by providing a global view of the molecular changes within a biological system in response to a chemical compound. frontiersin.orgnih.gov The integration of these technologies can help to identify specific molecular targets and affected pathways.

Key omics technologies that can be applied in the study of 6,7,8-trimethoxyisoquinoline include:

Genomics : This can be used to identify genetic factors that may influence the response to the compound.

Transcriptomics : By analyzing changes in gene expression, transcriptomics can reveal the cellular pathways that are modulated by the compound. nih.govfrontiersin.org

Proteomics : This involves the large-scale study of proteins and can be used to identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. mdpi.com

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind and can provide insights into the metabolic pathways affected by the compound. doaj.orgcreative-proteomics.comnih.gov

By employing a multi-omics approach, researchers can construct a comprehensive picture of the biological effects of 6,7,8-trimethoxyisoquinoline, moving beyond a single-target to a systems-level understanding of its mechanism of action. researchgate.net This approach has the potential to accelerate the drug discovery and development process by facilitating more informed decisions about lead compound optimization and patient stratification.

Development of Multi-Targeted Agents Based on the 6,7,8-Trimethoxyisoquinoline Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often characterized by the dysregulation of multiple cellular pathways. frontiersin.org Consequently, there is a growing interest in the development of multi-targeted agents that can simultaneously modulate several key targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The isoquinoline scaffold, with its versatile and tunable structure, is an excellent starting point for the design of such multi-targeted ligands. frontiersin.org The 6,7,8-trimethoxyisoquinoline core could be systematically modified through medicinal chemistry approaches to generate a library of analogs. These analogs could then be screened for their ability to interact with multiple, disease-relevant targets.

Future research in this area should focus on the rational design of 6,7,8-trimethoxyisoquinoline derivatives with tailored polypharmacology. This could involve, for example, creating compounds that inhibit multiple protein kinases involved in cancer progression or that target different aspects of the inflammatory cascade. The development of such multi-targeted agents represents a promising strategy for addressing the complexity of multifactorial diseases.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses?

- Methodological Answer : Detailed logs of reaction parameters (temperature, stirring rate), purification steps (column chromatography gradients), and spectroscopic data (NMR shifts, MS peaks) must be archived. Electronic Lab Notebooks (ELNs) with version control (e.g., LabArchives) enhance traceability. Cross-referencing to CAS registry numbers (e.g., 3382-18-1) ensures clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。